6-amino-7-fluoro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one
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Description
“6-amino-7-fluoro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one” is an organic compound . Its molecular formula is C8H7FN2O2 . The average mass of this compound is 182.152 Da and its monoisotopic mass is 182.049149 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 8 carbon atoms, 7 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 2 oxygen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C8H7FN2O2), average mass (182.152 Da), and monoisotopic mass (182.049149 Da) . Further details such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Antibacterial Agents
Research has demonstrated the synthesis of compounds related to "6-amino-7-fluoro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one" for potential use as antibacterial agents. For instance, the synthesis of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones has been explored, showing these compounds exhibit antibacterial activity. These findings suggest a promising avenue for the development of new antibacterial drugs (Solankee & Patel, 2004).
Antimicrobial Agents
Further research into fluorinated amino-heterocyclic compounds bearing 6-aryl-5-oxo-1,2,4-triazin-3-yl moieties has shown these derivatives to possess significant antimicrobial properties. The incorporation of both nitro and fluorine elements into these compounds has led to a heightened activity against microbial threats, pointing to their potential as effective antimicrobial agents (Bawazir & Abdel-Rahman, 2018).
Heterocyclic Synthesis
The compound has also been utilized in the synthesis of various heterocyclic derivatives. For example, the aminomethylation of 6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles led to the formation of pyrido[1,2-a][1,3,5]triazine derivatives, highlighting the versatility of this compound in creating novel heterocyclic structures with potential pharmaceutical applications (Khrustaleva et al., 2014).
Solvent-Free Heterocyclic Synthesis
In an effort to explore more environmentally friendly synthesis methods, research into solvent-free synthesis techniques for creating six-membered heterocycles, including oxazinones, has been conducted. This approach not only aligns with green chemistry principles but also opens up new pathways for the synthesis of complex molecules efficiently (Martins et al., 2009).
Fluorinated Nucleosides Synthesis
The compound's framework has been adapted in the synthesis of fluorinated pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine nucleosides. These nucleosides are considered to be mimetics of the transition state involved in adenosine deaminase activity, showcasing the compound's role in developing potential therapeutic agents (Iaroshenko et al., 2009).
Properties
IUPAC Name |
6-amino-7-fluoro-4H-pyrido[3,2-b][1,4]oxazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3O2/c8-3-1-4-7(11-6(3)9)10-5(12)2-13-4/h1H,2H2,(H3,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDBTFMEWIMMPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=NC(=C(C=C2O1)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909347-79-0 |
Source
|
Record name | 6-amino-7-fluoro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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